molecular formula C16H15Cl2FN2OS B4896680 1-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(3-CHLOROPHENYL)UREA

1-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(3-CHLOROPHENYL)UREA

Cat. No.: B4896680
M. Wt: 373.3 g/mol
InChI Key: YYMMZBWKAFJGHA-UHFFFAOYSA-N
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Description

1-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(3-CHLOROPHENYL)UREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure with chlorinated and fluorinated phenyl groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(3-CHLOROPHENYL)UREA typically involves multiple steps, starting from the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(3-CHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

1-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(3-CHLOROPHENYL)UREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(3-CHLOROPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{[(2-Chlorophenyl)methyl]sulfanyl}ethyl)-3-(3-chlorophenyl)urea
  • 1-(2-{[(2-Fluorophenyl)methyl]sulfanyl}ethyl)-3-(3-chlorophenyl)urea
  • 1-(2-{[(2-Bromophenyl)methyl]sulfanyl}ethyl)-3-(3-chlorophenyl)urea

Uniqueness

1-(2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-3-(3-CHLOROPHENYL)UREA is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination of halogens can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2OS/c17-11-3-1-4-12(9-11)21-16(22)20-7-8-23-10-13-14(18)5-2-6-15(13)19/h1-6,9H,7-8,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMMZBWKAFJGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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